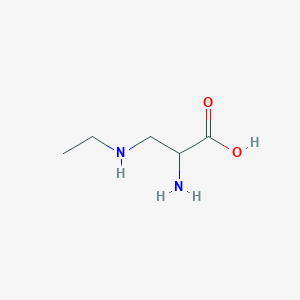
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a quinoline ring system substituted with a sulfonamide group and a dichlorophenyl group, which contributes to its distinct chemical behavior and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide typically involves the reaction of 8-quinolinesulfonyl chloride with 2,4-dichloroaniline. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is often refluxed in an appropriate solvent like dichloromethane or chloroform to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction by providing better control over reaction conditions such as temperature, pressure, and residence time . Additionally, the use of automated systems can help in scaling up the production while maintaining the quality and purity of the compound.
化学反应分析
Types of Reactions
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The presence of the dichlorophenyl group allows for nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The quinoline ring can participate in oxidation and reduction reactions under appropriate conditions.
Coupling Reactions: The sulfonamide group can engage in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like amines or thiols, and the reactions are typically carried out in polar aprotic solvents.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride can be used for oxidation and reduction, respectively.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while coupling reactions can produce biaryl compounds.
科学研究应用
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme inhibition and protein interactions.
Industry: Used in the development of new materials with specific properties, such as polymers or coatings
作用机制
The mechanism of action of N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with active sites of enzymes, leading to inhibition of enzyme activity. The quinoline ring can intercalate with DNA, affecting transcription and replication processes . These interactions can disrupt various biological pathways, making the compound useful in studying cellular processes and developing therapeutic agents.
相似化合物的比较
Similar Compounds
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
Uniqueness
N-(2,4-Dichlorophenyl)-8-quinolinesulfonamide is unique due to its combination of a quinoline ring and a sulfonamide group, which imparts distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for various research applications.
属性
CAS 编号 |
158729-27-2 |
|---|---|
分子式 |
C15H10Cl2N2O2S |
分子量 |
353.2 g/mol |
IUPAC 名称 |
N-(2,4-dichlorophenyl)quinoline-8-sulfonamide |
InChI |
InChI=1S/C15H10Cl2N2O2S/c16-11-6-7-13(12(17)9-11)19-22(20,21)14-5-1-3-10-4-2-8-18-15(10)14/h1-9,19H |
InChI 键 |
CLYBGTGHCRXTNT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)NC3=C(C=C(C=C3)Cl)Cl)N=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![6-Quinolinamine, 2-[(4-phenyl-1-piperazinyl)methyl]-](/img/structure/B15211180.png)

![5-[(Octylsulfanyl)methyl]-1,2-oxazol-3-yl dimethylcarbamate](/img/structure/B15211202.png)

![5-Amino-6-cyano-7-phenylisoxazolo[4,5-b]pyridine-3-carboxamide](/img/structure/B15211213.png)
![[(2,5-Dioxooxolan-3-yl)oxy]acetic acid](/img/structure/B15211219.png)
![Bis{2-[2-(2-methoxyethoxy)ethoxy]ethyl} L-aspartate](/img/structure/B15211226.png)
